molecular formula C13H18BBrO2 B2793927 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1701437-37-7

2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2793927
CAS RN: 1701437-37-7
M. Wt: 297
InChI Key: YWTFZTIUSCMRSB-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as B-MeBPin, is an organoboron compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used as a versatile building block in organic synthesis, particularly in cross-coupling reactions. In

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is based on its unique boron atom, which is capable of forming stable covalent bonds with carbon atoms. This property makes it an excellent reagent for cross-coupling reactions. The boron atom in 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes oxidative addition with a palladium catalyst to form a Pd-B intermediate, which then undergoes transmetallation with an organic halide to form a Pd-C bond. The resulting product is then subjected to reductive elimination to form the desired carbon-carbon bond.
Biochemical and physiological effects:
2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and non-hazardous. It is important to note that 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be handled with care and appropriate safety measures should be taken when working with this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments is its versatility as a building block in organic synthesis. It is also highly soluble in common organic solvents, making it easy to handle and purify. However, one limitation of using 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its relatively high cost compared to other boronic acid derivatives.

Future Directions

2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of potential future applications, particularly in the synthesis of complex organic molecules. One possible future direction is the development of new, more efficient cross-coupling reactions using 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent. Another potential direction is the use of 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies on the biochemical and physiological effects of 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may be warranted to fully understand its potential uses and limitations.
In conclusion, 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile and important organoboron compound in scientific research. Its unique properties make it an excellent building block in organic synthesis, particularly in cross-coupling reactions. While its biochemical and physiological effects are not well understood, it is considered to be relatively non-toxic and non-hazardous. Further studies on the potential future applications of 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may lead to new discoveries in organic synthesis and drug development.

Synthesis Methods

The synthesis of 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-bromo-3-methylphenylboronic acid with pinacolone in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed borylation of the aryl bromide followed by a pinacol rearrangement. The resulting product is a white crystalline solid that is highly soluble in common organic solvents.

Scientific Research Applications

2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found numerous applications in scientific research, particularly in organic synthesis. It is used as a versatile building block in various cross-coupling reactions to form carbon-carbon bonds. This compound has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Additionally, 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a ligand in transition metal-catalyzed reactions.

properties

IUPAC Name

2-(2-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTFZTIUSCMRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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